![molecular formula C21H30N4O B5561581 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)
3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide involves complex organic synthesis strategies that typically include the formation of the pyrazole core, followed by various functionalization reactions. For instance, the synthesis of related pyrazole derivatives often employs condensation reactions, cycloadditions, or N-alkylation processes to introduce the desired functional groups into the core structure (Rahmouni et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This core is further substituted with various groups that significantly influence the molecule's overall properties and reactivity. The structural analysis often involves computational methods, such as density functional theory (DFT), to predict the compound's geometry, electronic structure, and potential interaction sites (Saeed et al., 2020).
Chemical Reactions and Properties
Compounds like 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present in the structure. The reactivity can be tailored for specific applications, such as the synthesis of novel derivatives with potential biological activities (Deruiter et al., 1987).
Physical Properties Analysis
The physical properties of such molecules, including melting points, boiling points, solubility in different solvents, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined using a combination of spectroscopic and crystallographic techniques, providing insights into the compound's stability, solubility, and potential applications in formulation development (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Research into compounds structurally similar to 3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide focuses on synthesizing new chemical entities with potential biological activities. For instance, a study by Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to create a library of polyhydroquinoline scaffolds, characterized by NMR, IR, mass spectrometric techniques, and elemental analysis, and evaluated for antibacterial, antitubercular, and antimalarial activities (Sapariya et al., 2017).
Molecular Docking and Biological Evaluation
Another aspect of research is the in silico molecular docking study and biological evaluation of synthesized compounds. For example, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities, contributing to the understanding of structure-activity relationships (Rahmouni et al., 2016).
Antagonistic Activity on Cannabinoid Receptors
Research by Lan et al. (1999) into pyrazole derivatives as cannabinoid receptor antagonists highlights the importance of specific structural features for potent and selective activity. This work aids in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).
Allosteric Modulation of Cannabinoid CB1 Receptor
Price et al. (2005) investigated the pharmacology of novel compounds at the cannabinoid CB1 receptor, revealing the presence of an allosteric binding site that can be recognized by synthetic small molecule ligands. This study opens new avenues for understanding receptor modulation and designing new therapeutic agents (Price et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-(3-phenylpiperidin-1-yl)ethyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)19-14-20(24(3)23-19)21(26)22-11-13-25-12-7-10-18(15-25)17-8-5-4-6-9-17/h4-6,8-9,14,16,18H,7,10-13,15H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJOLVGYBNFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCCN2CCCC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide |
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